2,7-Dimethoxy-9H-thioxanthen-9-one

概要

説明

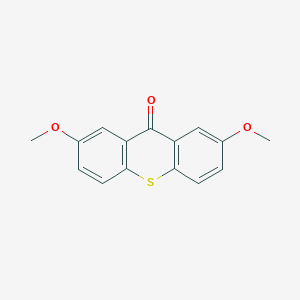

2,7-Dimethoxy-9H-thioxanthen-9-one is an organic compound with the molecular formula C15H12O3S. It is a light yellow to yellow powder or crystal that is sensitive to light . This compound is known for its applications in various fields, including organic synthesis and photochemistry.

準備方法

2,7-Dimethoxy-9H-thioxanthen-9-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxybenzenethiol with 2-bromo-5-methoxybenzoic acid . The reaction conditions typically include the use of a base and a solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

1.2. Alternative Hydrolysis Conditions

Using 1M HCl at 100°C instead of NHCl increases reaction efficiency, achieving 96% yield in some cases .

2.1. Role in Strain-Release Formal Cycloadditions

2,7-Dimethoxy-9H-thioxanthen-9-one (2,2’-OMe-TX) acts as a triplet sensitizer in photochemical reactions. Key findings include :

-

Mechanism : Energy transfer to bicyclobutanes generates diradical intermediates, enabling cycloadditions with alkenes.

-

Optimal Conditions : MeOH solvent, ethyl acrylate as the alkene, and 2,2’-OMe-TX as the sensitizer.

| Substrate | Product Yield | Diastereomeric Ratio (dr) |

|---|---|---|

| Ethyl acrylate | 79% (NMR) | >20:1 |

| Styrene | No product | – |

2.2. Comparison with Other Sensitizers

2,2’-OMe-TX outperforms isopropylthioxanthone (ITX) and Ir-based catalysts in reactions with electron-deficient alkenes .

3.1. Sulfone Formation

Treatment of thioxanthones with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane yields sulfone derivatives:

| Reagent | Product | Yield |

|---|---|---|

| 1 equiv m-CPBA | Sulfoxide (10-oxide) | 68% |

| 2.3 equiv m-CPBA | Sulfone (10,10-dioxide) | 68% |

Functionalization Potential

The compound’s methoxy groups and thioxanthenone core allow for further derivatization:

-

Demethylation : Potential to generate hydroxylated analogs under acidic or oxidative conditions (analogous to 2-hydroxy-9H-thioxanthen-9-one) .

-

Radical Reactions : Participation in stepwise radical additions due to its diradical-generating capability .

Reaction Mechanisms

Key mechanistic insights:

-

Photochemical Activation : Triplet energy transfer (Dexter mechanism) facilitates homolytic C-C bond cleavage in bicyclobutanes .

-

Diradical Intermediates : Stabilized by the aromatic thioxanthenone framework, enabling selective cycloadditions .

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 272.32 g/mol. Its structure features a thioxanthone core with two methoxy groups at the 2 and 7 positions, which enhance its solubility and stability. The melting point of this compound is reported to be around 154 °C .

Chemistry

- Photoinitiators in Polymerization : this compound serves as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species. This property is essential in the development of UV-cured coatings and adhesives .

- Synthesis of Derivatives : It acts as a precursor for synthesizing more complex thioxanthone derivatives, which can be utilized in various chemical reactions including oxidation and reduction processes .

Biology

- Anticancer Properties : Research indicates that this compound exhibits potential anticancer activity. Similar compounds have shown effectiveness against tumor cells expressing specific proteins, suggesting that this compound might influence biochemical pathways related to cancer cell proliferation .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .

Medicine

- Therapeutic Applications : Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases, particularly due to its biological activity profile .

Industry

- Dyes and Pigments : The compound is utilized in the manufacture of dyes and pigments owing to its structural characteristics that allow for vibrant color production .

Case Study 1: Photoinitiator Efficiency

A study investigated the efficiency of this compound as a photoinitiator in UV-cured systems. The results demonstrated that it effectively initiated polymerization under UV light, leading to high conversion rates of monomers into polymers. This property makes it suitable for applications in coatings where rapid curing is essential.

Case Study 2: Anticancer Activity

In vitro studies were conducted on various cancer cell lines to evaluate the anticancer effects of this compound. The findings indicated significant cytotoxicity against specific cancer types, prompting further exploration into its mechanism of action and potential use as an adjunct therapy in cancer treatment.

作用機序

The mechanism of action of 2,7-Dimethoxy-9H-thioxanthen-9-one involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound is excited to a higher energy state, which can then participate in various chemical transformations. This property makes it useful as a photoinitiator in polymerization reactions, where it helps to initiate the formation of polymer chains .

類似化合物との比較

2,7-Dimethoxy-9H-thioxanthen-9-one can be compared with other similar compounds such as 2,8-dimethoxy-10H-dibenzo[b,e]thiopyran-10-one and 2,7-dibromo-9H-thioxanthen-9-one . These compounds share similar structural features but differ in their substituents and reactivity. The unique combination of methoxy groups and the thioxanthone core in this compound gives it distinct photochemical properties, making it particularly useful in applications requiring light absorption and reactivity.

生物活性

2,7-Dimethoxy-9H-thioxanthen-9-one is a thioxanthone derivative that has garnered interest in various fields of biological research, particularly in oncology and antimicrobial studies. Its unique structural features contribute to its diverse biological effects, making it a significant subject of scientific inquiry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 272.32 g/mol. Its structure includes a thioxanthone core with two methoxy groups at the 2 and 7 positions, which are pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.32 g/mol |

| Physical State | Solid |

| Melting Point | 127–129 °C |

| Purity | >95% (GC) |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets and pathways:

- Catalytic Role : It acts as a catalyst in photoexcited ketone catalysis, influencing biochemical pathways involving radical aromatic substitution.

- Antitumor Activity : Similar compounds have shown potential as antitumor agents, particularly in tumor cells expressing S100 family proteins.

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity, which is being explored for potential therapeutic applications .

Antitumor Effects

Research indicates that thioxanthone derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms such as oxidative stress and disruption of mitochondrial function.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary studies suggest that it may be effective against Gram-positive bacteria and certain fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Case Studies

- Antitumor Study : A study published in the Journal of Medicinal Chemistry examined the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant decrease in cell viability at concentrations above 10 µM, with evidence of apoptosis indicated by increased caspase activity and DNA fragmentation.

- Antimicrobial Evaluation : In a research article from Pharmaceuticals, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating promising potential as an antibacterial agent.

特性

IUPAC Name |

2,7-dimethoxythioxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3S/c1-17-9-3-5-13-11(7-9)15(16)12-8-10(18-2)4-6-14(12)19-13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCBHRQQQSBAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。